molecular formula C8H8ClFMg B6333908 3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether CAS No. 1187165-47-4

3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Cat. No.: B6333908
CAS No.: 1187165-47-4
M. Wt: 182.90 g/mol
InChI Key: XHOWHMXHSXQTDX-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. These reagents are highly reactive and are used to form carbon-carbon bonds in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzylmagnesium chloride is typically prepared by reacting 3-fluoro-4-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .

Industrial Production Methods

In an industrial setting, the preparation of 3-fluoro-4-methylbenzylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-methylbenzylmagnesium chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • Methylmagnesium Chloride
  • Ethylmagnesium Bromide

Uniqueness

3-Fluoro-4-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts specific reactivity and selectivity in chemical reactions, making it valuable for synthesizing fluorinated organic compounds .

Properties

IUPAC Name

magnesium;2-fluoro-4-methanidyl-1-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOWHMXHSXQTDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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